molecular formula C7H9NOS B13872887 2-(Methylthio)-4-pyridinemethanol CAS No. 754218-83-2

2-(Methylthio)-4-pyridinemethanol

Cat. No.: B13872887
CAS No.: 754218-83-2
M. Wt: 155.22 g/mol
InChI Key: SDOWYVJRBGOYAP-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-pyridinemethanol is an organic compound that features a pyridine ring substituted with a methylthio group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-pyridinemethanol can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylthiopyridine with sodium methoxide in methanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)-4-pyridinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-4-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

754218-83-2

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(2-methylsulfanylpyridin-4-yl)methanol

InChI

InChI=1S/C7H9NOS/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3

InChI Key

SDOWYVJRBGOYAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1)CO

Origin of Product

United States

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